molecular formula C17H15NO5 B191809 Melicopidine CAS No. 475-91-2

Melicopidine

Cat. No. B191809
CAS RN: 475-91-2
M. Wt: 313.3 g/mol
InChI Key: TZZNUDMEMFBPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melicopidine is a member of acridines and is functionally related to an acridone . It has a molecular formula of C17H15NO5 . It is a natural compound with cytotoxic and anti-cancer properties . It is found in the genus Melicope, which belongs to the Rutaceae family . Melicopidine is a plant growth regulator, its mechanism of action is mainly related to plant hormone receptors . It is widely used to promote plant root growth, resistance, and increase yield .


Synthesis Analysis

The synthesis of Melicopidine includes synthetic and extraction methods . The synthetic method usually involves chemical reactions to synthesize Melicopidine, and the specific reaction steps vary according to the production process . The extraction method is to extract it from natural plants. Some plants contain precursors of Melicopidine, which can be obtained by extraction and purification .


Chemical Reactions Analysis

Melicopicine and melicopidine react with bromine in methanol to yield compounds which have been formed by the addition of two methoxyl groups to the substituted aromatic ring, and are isolated as salts of arylhypobromites .


Physical And Chemical Properties Analysis

Melicopidine has a density of 1.3±0.1 g/cm3, a boiling point of 530.4±50.0 °C at 760 mmHg, and a flash point of 274.6±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations . The polar surface area is 57 Å2, and the molar volume is 232.8±3.0 cm3 .

Scientific Research Applications

  • Structural and Chemical Properties :

    • Melicopidine is a member of a new group of alkaloids derived from acridine, specifically identified as 1,4-dimethoxy-10-methyl-2,3-methylenedioxyacridone (Crow & Price, 1949).
    • It is found in the bark of the rain-forest tree Melicope fareana and possesses two methoxyl groups, a methylimino, and a methylenedioxy group (Price, 1949).
    • Melicopidine reacts with bromine in methanol, leading to compounds formed by the addition of two methoxyl groups to the substituted aromatic ring (Prager & Thredgold, 1969).
  • Pharmacological Potential :

    • Research on Lepidagathis hyalina Nees, a plant used in Ayurvedic medicine, revealed the presence of various secondary metabolites including melicopidine. The study suggests potential pharmacological applications, such as antioxidative, cytotoxic, thrombolytic, anxiolytic, and antidepressant agents, though melicopidine's specific role was not isolated in this study (Fahad et al., 2021).
    • A study on Acronychia Baueri Schott, another Rutaceae species, isolated melicopidine and examined its antitumor properties, indicating a potential role in cancer therapy. However, the study primarily attributes the observed antitumor activity to another alkaloid, acronycine (Svoboda et al., 1966).

Safety And Hazards

Melicopidine has relatively low toxicity under general conditions, but safety operating procedures should still be followed . When in contact with the skin, it should be immediately washed with water and soap to avoid prolonged contact . In case of inhalation of dust or vapor, one should quickly leave the scene and seek medical help . Ingestion of Melicopidine rarely causes poisoning, but accidental ingestion should still be avoided .

properties

IUPAC Name

4,11-dimethoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15(21-3)17-16(14(11)20-2)22-8-23-17/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZNUDMEMFBPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C4C(=C3OC)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075410
Record name 1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 4,11-dimethoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melicopidine

CAS RN

475-91-2
Record name 4,11-Dimethoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melicopidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melicopidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 4,11-dimethoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,11-dimethoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELICOPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R6F4CJ0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melicopidine
Reactant of Route 2
Reactant of Route 2
Melicopidine
Reactant of Route 3
Reactant of Route 3
Melicopidine
Reactant of Route 4
Reactant of Route 4
Melicopidine
Reactant of Route 5
Reactant of Route 5
Melicopidine
Reactant of Route 6
Reactant of Route 6
Melicopidine

Citations

For This Compound
126
Citations
WD Crow, JR Price - Australian Journal of Chemistry, 1949 - CSIRO Publishing
… melicopidine derivative, a monoacetate. With methanolic potash melicopine and melicopidine … Melicopidine with isopropanolic potash gives a trialkoxyphenol, C1,H,,O5N. The formulae …
Number of citations: 27 www.publish.csiro.au
JR Price - Australian Journal of Chemistry, 1949 - CSIRO Publishing
… The leaves contain melicopine, melicopidine, melicopicine, and the known furanoquinoline alkaloid skimmianine. Melicopine and melicopidine contain two methoxyl groups, a …
Number of citations: 28 www.publish.csiro.au
WD Crow, JR Price - Australian Journal of Chemistry, 1949 - CSIRO Publishing
… -methylacridone skeleton in melicopidine and melicopine is … of the methylenedioxy group in melicopidine relative to the … group in melicopine and melicopidine relative to the hydroxyl …
Number of citations: 34 www.publish.csiro.au
RH Prager, HM Thredgold - Australian Journal of Chemistry, 1969 - CSIRO Publishing
Melicopicine (1,2,3,4-tetramethoxy-10-methylacridone) and melicopidine (1,4-dimethoxy-10-methyl-2,3-methylenedioxyacridone) react with bromine in methanol to yield compounds …
Number of citations: 7 www.publish.csiro.au
JR Price - Australian Journal of Chemistry, 1949 - CSIRO Publishing
Melicopine, melicopidine, and melicopicine are each oxidized by nitric acid to the same acid, C11H9O3N. Decarboxylation gives 1-methyl-4-quinolone (I) and the acid is shown to be 1-…
Number of citations: 41 www.publish.csiro.au
AM Zakharenko, IY Chekryzhov… - Der Pharmacia …, 2016 - researchgate.net
… It was shown that most of Primorye Region's coalfields valuable for industry to purify a compound – Melicopidine (according to the literature melicopidine has antitumor, …
Number of citations: 4 www.researchgate.net
FN Lahey, WC Thomas - Australian Journal of Chemistry, 1949 - CSIRO Publishing
… Further crops of melicopidine were obtained by concentrating the mother … melicopidine which was readily obtained pure by further crystallization from alcohol. The yield of melicopidine …
Number of citations: 57 www.publish.csiro.au
GK Hughes, KG Neill, E Ritchie - Australian Journal of Chemistry, 1952 - CSIRO Publishing
… Evoxanthine and melicopidine were found but kokusaginine was not detected. … Use was also made of the easy demethylation of evoxanthine and melicopidine to their nor-compounds ; …
Number of citations: 31 www.publish.csiro.au
JR Price - The Alkaloids: Chemistry and Physiology, 1952 - Elsevier
… conveniently from 10yc hydrochloric acid, whereas melicopidine is readily soluble in acid of this strength. Curiously enough, melicopidine hydrochloride is less soluble in weaker acid …
Number of citations: 15 www.sciencedirect.com
RJ Gell, GK Hughes, E Ritchie - Australian Journal of Chemistry, 1955 - CSIRO Publishing
… The orange precipitate of melicopidine hydrochloride was collected and the free base liberated with ammonia. In this way a small quantity of pure melicopidine could be obtained but …
Number of citations: 29 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.